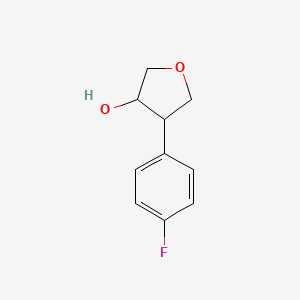

4-(4-Fluorophenyl)tetrahydrofuran-3-ol

Description

Significance of Fluorinated Tetrahydrofuran (B95107) Scaffolds in Advanced Chemical Synthesis

Fluorinated tetrahydrofuran scaffolds are of considerable importance in modern chemical synthesis, largely because of the unique properties that the fluorine atom imparts to the molecule. The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. bohrium.comresearchgate.net This has made fluorinated compounds, including those with a tetrahydrofuran core, highly sought after in the pharmaceutical industry. rsc.orgnih.gov

The tetrahydrofuran ring itself is a prevalent structural motif found in a wide array of bioactive natural products and pharmaceuticals. nih.govresearchgate.net Its three-dimensional structure can provide a desirable scaffold for orienting functional groups in specific spatial arrangements, which is crucial for molecular recognition and biological activity. When this is combined with the electronic effects of a fluorine atom, the resulting scaffold becomes a powerful tool for medicinal chemists.

Research has shown that the incorporation of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. elsevierpure.com For instance, the C-F bond is highly polarized and stronger than a C-H bond, which can block metabolic pathways at that position, thereby increasing the drug's half-life. nih.gov Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn affect how the molecule interacts with its target protein. bohrium.com

The synthesis of these fluorinated scaffolds often presents unique challenges, requiring specialized fluorination techniques. ijournals.cncas.cn However, the potential benefits in terms of creating novel and more effective therapeutic agents often outweigh these synthetic hurdles.

Overview of Synthetic Utility of Substituted Tetrahydrofurans

Substituted tetrahydrofurans, in general, are a class of compounds with broad utility in organic synthesis. nih.gov They serve as key intermediates in the synthesis of a diverse range of complex molecules, including natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org The tetrahydrofuran ring can be functionalized at various positions, allowing for the introduction of a wide range of substituents and the creation of a vast library of structurally diverse molecules. chemrxiv.org

Numerous synthetic methods have been developed to construct the substituted tetrahydrofuran core. These methods include:

Intramolecular cyclization reactions: This is a common strategy that involves the ring closure of a linear precursor containing a hydroxyl group and a suitable leaving group. nih.gov

Cycloaddition reactions: [3+2] and [4+3] cycloadditions are powerful methods for the stereoselective synthesis of highly substituted tetrahydrofurans. nih.gov

Redox-relay Heck reactions: This modern approach allows for the efficient synthesis of substituted tetrahydrofurans from readily available starting materials. nih.gov

Catalytic hydroalkoxylation: Transition-metal catalyzed reactions can be used to form the tetrahydrofuran ring from unsaturated alcohols. organic-chemistry.org

The versatility of these synthetic methods, coupled with the inherent stability and desirable conformational properties of the tetrahydrofuran ring, makes substituted tetrahydrofurans indispensable building blocks in the toolbox of synthetic organic chemists. Their application spans from the total synthesis of complex natural products to the large-scale production of active pharmaceutical ingredients. sygnaturediscovery.comresearchgate.net

Data on Related Compounds

The following table provides information on compounds that are structurally or synthetically related to 4-(4-Fluorophenyl)tetrahydrofuran-3-ol.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 1822623-31-3 | C10H11FO2 | 182.19 | The primary subject of this article. chemicalbook.com |

| 3-Hydroxytetrahydrofuran | 453-20-3 | C4H8O2 | 88.11 | A basic tetrahydrofuran alcohol, serving as a precursor to more complex derivatives. wikipedia.org |

| (3S,4R)-4-((4-Fluorophenyl)amino)tetrahydrofuran-3-ol | 2165824-66-6 | C10H12FNO2 | 197.21 | An amino-substituted analog with specific stereochemistry. chiralen.com |

| 3-(4-Fluorophenyl)tetrahydrofuran | Not specified | C10H11FO | Not specified | A deoxygenated version of the title compound. evitachem.com |

| (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | 1593542-96-1 | C24H21F2NO3 | 409.4 | A more complex pharmaceutical agent containing a fluorophenyl group. nih.gov |

| (3-Chloro-4-fluorophenyl)(3-fluorophenyl)methanol | 844683-60-9 | C13H9ClF2O | 254.66 | A related fluorinated aromatic alcohol. |

| tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide) | Not specified | Not specified | Not specified | A complex derivative with multiple functional groups. allfordrugs.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO2 |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

4-(4-fluorophenyl)oxolan-3-ol |

InChI |

InChI=1S/C10H11FO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,12H,5-6H2 |

InChI Key |

KOOVPQVBVBHIKT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Fluorophenyl Tetrahydrofuran 3 Ol and Analogues

General Strategies for Tetrahydrofuran (B95107) Ring Construction

The synthesis of the tetrahydrofuran scaffold is a fundamental challenge in organic chemistry, addressed by a variety of strategic approaches. These methods can be broadly categorized into reactions that form the heterocyclic ring through cyclization of an acyclic precursor, cycloaddition reactions that build the ring from multiple components, and transformations of existing ring systems. nih.govresearchgate.net The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.

Cycloaddition Reactions in Fluorinated Heterocycle Synthesis

Cycloaddition reactions represent a powerful and efficient methodology for the stereocontrolled synthesis of heterocyclic compounds, including tetrahydrofurans. mdpi.comresearchgate.netnih.gov These reactions, such as the [3+2] and [4+2] cycloadditions, construct the ring in a single step from two or more components. mdpi.comnih.gov The presence of fluorine or fluoroalkyl groups on the reacting partners can significantly enhance reactivity. mdpi.com

Fluorinated heterocycles are crucial in medicinal chemistry and agrochemicals, and cycloaddition offers a superior method for their stereochemically controlled synthesis. researchgate.netnih.gov For instance, [3+2] cycloadditions are of particular importance in this context. nih.gov One documented approach involves the copper(I)-catalyzed [3+2] cycloaddition of fluorinated azides with terminal alkynes to produce N-tetrafluoroethyl-1,2,3-triazoles. acs.org While this example leads to a triazole, the principle of using fluorinated building blocks in cycloadditions is a key strategy that can be adapted for the synthesis of other heterocycles. mdpi.comsigmaaldrich.com The electrophilic nature of fluorinated substrates often facilitates reactions with electron-rich partners. nih.gov

Table 1: Examples of Cycloaddition Reactions in Heterocycle Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Fluorinated Azide + Terminal Alkyne | Cu(I) salts | 4-substituted N-tetrafluoroethyl-1,2,3-triazoles | Formation of a five-membered heterocycle. | acs.org |

| [3+2] Cycloaddition | Thiocarbonyl S-methanides + Fluorinated α,β-unsaturated ketones | In situ generation | Thiolanes | Electron-deficient fluorinated component enhances reactivity. | mdpi.com |

| [4+2] Cycloaddition (Diels-Alder) | Polyfluoroalkyl thiocarbonyl compounds + 1,3-Dienes | Thermal | Fluorine-containing thiopyrans | Fluorinated thiocarbonyls act as excellent dienophiles. | mdpi.com |

Intramolecular Cyclization Approaches to Tetrahydrofurans

Intramolecular cyclization is one of the most common and versatile strategies for constructing the tetrahydrofuran ring. This approach involves an acyclic precursor containing a hydroxyl group that attacks another part of the same molecule to close the ring.

Key methods include:

Intramolecular SN2 Reactions : This classic approach involves the cyclization of a hydroxyl group onto a carbon atom bearing a good leaving group, such as a halide or a sulfonate. nih.gov Many syntheses prepare the acyclic precursor with all the necessary stereocenters already in place. nih.gov

Cyclization onto Epoxides : The ring-opening of an epoxide by a tethered alcohol nucleophile is a frequently used method for building tetrahydrofuran systems. nih.gov This can be achieved by generating the epoxide in situ followed by spontaneous cyclization. nih.gov

Electrophile-Induced Cyclization : Alkenols, such as homoallylic alcohols, can be induced to cyclize by treatment with an electrophile like iodine. nih.govcapes.gov.br For example, using [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) with a catalytic amount of I₂ on homoallylic alcohols can produce tetrahydrofuran derivatives. nih.gov The regioselectivity (5-exo vs. 5-endo) of these cyclizations can sometimes be controlled by the choice of electrophile and protecting groups. capes.gov.br

Metal-Catalyzed Cyclizations : Palladium-catalyzed oxidative cyclization of alkenols provides a powerful route to cyclic ethers. acs.org A notable method involves the reaction of γ-hydroxy alkenes with aryl bromides, catalyzed by palladium, which forms both a C-C and a C-O bond in the process. nih.govorganic-chemistry.org This strategy is effective for creating substituted tetrahydrofurans with high diastereoselectivity. nih.gov

Table 2: Selected Intramolecular Cyclization Methods for Tetrahydrofuran Synthesis

| Method | Substrate | Reagent/Catalyst | Key Intermediate | Reference |

|---|---|---|---|---|

| Intramolecular SN2 | Hydroxyalkyl halide/sulfonate | Base | Alkoxide | nih.gov |

| Epoxide Ring Opening | Epoxy-alcohol | Acid or Base | Tethered alcohol and epoxide | nih.gov |

| Iodocyclization | Homoallylic alcohol | I₂ / HTIB | Iodonium ion | nih.gov |

| Palladium-Catalyzed Oxidative Cyclization | γ-Hydroxy alkene + Aryl bromide | Pd catalyst | Pd(Ar)(OR) intermediate | nih.govorganic-chemistry.org |

Reduction-Based Syntheses of Substituted Alcohol and Heterocyclic Systems

Reduction reactions are crucial for synthesizing the "4-(4-Fluorophenyl)tetrahydrofuran-3-ol" structure, as they are the primary method for generating the hydroxyl group. The most direct approach involves the reduction of a ketone precursor, namely 4-(4-fluorophenyl)tetrahydrofuran-3-one.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to convert ketones and aldehydes into secondary and primary alcohols, respectively. chadsprep.com The choice of reagent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. For instance, NaBH₄ is a milder reagent than LiAlH₄ and will selectively reduce ketones and aldehydes without affecting esters or carboxylic acids.

Another powerful strategy involves the reduction of a lactone (a cyclic ester). The complete reduction of a lactone can lead to a diol, but under controlled conditions or with specific reagents, it can be a viable pathway to functionalized tetrahydrofurans. researchgate.net For example, a two-step process starting from chiral lactone acids has been developed to synthesize enantioenriched 2,2-disubstituted tetrahydrofuran derivatives. researchgate.net This involved protecting the carboxylic acid, reducing the lactone to a lactol, and then reducing the lactol to the tetrahydrofuran. researchgate.net A more direct approach using borane (B79455) dimethyl sulfide (B99878) complex (BH₃·Me₂S) to reduce a lactone acid skeleton has also been explored, though it can sometimes lead to a mixture of products. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Creating this compound with a specific three-dimensional structure requires stereoselective synthesis. Since the target molecule has two stereocenters (at C3 and C4), there are four possible stereoisomers. Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is a key objective in modern organic synthesis. nih.govnsf.gov

Asymmetric Catalysis in Tetrahydrofuran Formation

Asymmetric catalysis is a technique that uses a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. youtube.comyoutube.com This is vital in the pharmaceutical industry, where often only one enantiomer of a drug is active or safe. youtube.com

Methods relevant to forming chiral tetrahydrofurans include:

Asymmetric Hydrogenation : The reduction of a prochiral ketone or olefin precursor using a chiral catalyst can generate the desired stereocenter(s) with high enantioselectivity. nih.gov For example, chiral ruthenium or iridium complexes are highly effective for the asymmetric hydrogenation of various ketones and olefins. nih.govorganic-chemistry.org Applying this to a precursor like 4-(4-fluorophenyl)furan-3(2H)-one could, in principle, generate the chiral alcohol and the second stereocenter simultaneously.

Catalytic Asymmetric C-H Activation : This advanced strategy involves the selective functionalization of a C-H bond. acs.orgacs.org Dirhodium-based catalysts have been used for the asymmetric C-H activation of tetrahydrofuran itself, allowing for the introduction of substituents with high stereocontrol. acs.orgacs.org

Enantioselective C(sp³)-H Functionalization : Dual catalysis systems, such as photo-HAT/nickel dual catalysis, enable the enantioselective functionalization of C(sp³)-H bonds in simple oxacycles, providing a direct route to enantiomerically enriched products from abundant feedstocks. organic-chemistry.org

Diastereoselective Approaches in Substituted Tetrahydrofuran Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters. For this compound, this means controlling whether the fluorophenyl group and the hydroxyl group are on the same side (cis) or opposite sides (trans) of the THF ring.

Several powerful diastereoselective methods have been developed:

Substrate Control : The inherent structure of the starting material can direct the stereochemical outcome. A recent method reports that 3,3-dicyano-1,5-dienes can be thermally converted to 2,3,4-trisubstituted tetrahydrofurans. nsf.gov The stereochemistry of the starting diene (E or Z) dictates the diastereomeric outcome of the final product, which can be rationalized using the Zimmerman-Traxler model for the key Cope rearrangement step. nsf.gov

Lewis Acid-Mediated Reactions : Lewis acids can coordinate to functional groups in the substrate, organizing the transition state to favor the formation of one diastereomer over another. nih.gov In one strategy, different Lewis acids [(iPrO)₂TiCl₂ vs. TBSOTf] led to different diastereomers of a trisubstituted tetrahydrofuran with high selectivity (30:1 and 13:1 dr, respectively), likely due to the influence of chelation. nih.gov

Palladium-Catalyzed Cyclizations : The palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with excellent diastereomeric ratios (up to >20:1 dr). nih.gov The stereochemical outcome is rationalized by a model involving the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. nih.govorganic-chemistry.org

Hydrogen Bond-Directed Cyclization : In some Pd-catalyzed oxidative cyclizations, introducing a hydrogen-bond acceptor into the substrate can enhance diastereoselectivity (up to 7:1 dr) by favoring specific transition-state conformations. acs.org

Table 3: Selected Diastereoselective Syntheses of Substituted Tetrahydrofurans

| Method | Key Control Element | Substrate Type | Reported Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Thermal Rearrangement/Cyclization | Substrate Geometry (E/Z) | 3,3-dicyano-1,5-dienes | 9:1 | nsf.gov |

| Lewis Acid-Mediated Ring Contraction | Lewis Acid Choice | 4,5-dihydro-1,3-dioxepin | up to 30:1 | nih.gov |

| Pd-Catalyzed Cyclization | Proposed Intermediate Geometry | γ-Hydroxy terminal alkene | up to >20:1 | nih.gov |

| Pd-Catalyzed Oxidative Cyclization | Intramolecular H-Bonding | Trisubstituted alkenol | up to 7:1 | acs.org |

| Formal [3+2] Cycloaddition | Lewis Acid Mediation | α-Silyloxy aldehyde + Styrene | High | researchgate.netfigshare.com |

Chiral Building Block Utilization for Tetrahydrofuran Scaffolds

The stereoselective synthesis of chiral tetrahydrofurans is a significant area of research, with a prominent strategy involving the use of readily available chiral starting materials. nih.govresearchgate.netuni-wuppertal.de This "chiral pool" approach leverages the inherent chirality of natural products and other accessible molecules to construct complex tetrahydrofuran derivatives with defined stereochemistry. nih.govresearchgate.net

One notable method involves the synthesis of chiral 4,4-dimethyl tetrahydrofuran derivatives from commercially available D-(−)- and L-(+)-pantolactones. researchgate.net These building blocks can be functionalized with groups like azides, amines, or alcohols, making them versatile intermediates for medicinal chemistry applications. researchgate.net For instance, these chiral tetrahydrofuran-3-ol building blocks have been successfully incorporated into analogs of the HIV protease inhibitor amprenavir (B1666020) and the anti-diabetic SGLT2 inhibitor empagliflozin (B1684318). researchgate.net

Another innovative approach utilizes biomass-derived reducing sugars, such as L-arabinose, to prepare chiral tetrahydrofurans. nih.gov This method involves a two-step process starting with the formation of a hydrazone, followed by an acid-catalyzed cyclization to yield the tetrahydrofuran ring. nih.gov This strategy is advantageous as it often employs sustainable solvents like methanol (B129727) and can be scaled up effectively. nih.gov The resulting chiral tetrahydrofurans can be further transformed into a variety of derivatives, including triols that are key intermediates in the synthesis of natural products like 3R-3-hydroxymuscarine. nih.gov This chemo-enzymatic approach provides a more sustainable and less hazardous alternative to traditional synthetic routes that may employ stoichiometric and hazardous reagents. nih.govportico.org

The versatility of chiral building blocks is further demonstrated in the synthesis of polyketide natural products. uni-wuppertal.de Chiral diphenylphosphane oxide building blocks, derived from D-deoxyribose, can be used to install stereogenic centers through Horner-Wittig reactions and subsequent diastereoselective reductions. uni-wuppertal.de This iterative strategy allows for the stereocontrolled synthesis of complex 1,3-polyol motifs found in a wide range of bioactive natural products. uni-wuppertal.de

Table 1: Examples of Chiral Building Blocks and their Applications in Tetrahydrofuran Synthesis

| Chiral Building Block | Starting Material | Key Transformation(s) | Application |

| Chiral 4,4-dimethyltetrahydrofuran-3-ol | D-(−)/L-(+)-Pantolactone | Functionalization with azide, amine, or alcohol groups | Synthesis of amprenavir and empagliflozin analogs researchgate.net |

| Chiral Tetrahydrofuran Hydrazone | L-Arabinose | Hydrazone formation and acid-catalyzed cyclization | Synthesis of triol intermediates for natural products like 3R-3-hydroxymuscarine nih.gov |

| Chiral Diphenylphosphane Oxide | D-Deoxyribose | Horner-Wittig reaction and diastereoselective reduction | Iterative synthesis of 1,3-polyol motifs in polyketides uni-wuppertal.de |

Green Chemistry Principles in Fluorinated Tetrahydrofuran Synthesis

The integration of green chemistry principles into the synthesis of fluorinated tetrahydrofurans is crucial for developing environmentally benign and economically viable processes. sigmaaldrich.comnih.gov This involves a focus on methodologies that reduce waste, minimize energy consumption, and utilize safer reagents and solvents. sigmaaldrich.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. youtube.comyoutube.com Microwave heating is characterized by rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, increased product yields, and improved energy efficiency. youtube.comyoutube.comyoutube.com

The mechanism of microwave heating involves direct interaction with polar molecules and ions in the reaction mixture, leading to heating through dipolar polarization and ionic conduction. youtube.com This is in contrast to conventional heating, where heat is transferred indirectly from an external source to the reaction vessel and then to the solvent and reactants, resulting in significant energy loss. youtube.com

Microwave-assisted synthesis can be applied to a variety of organic transformations, including the synthesis of heterocycles. youtube.com Reactions can be conducted in high-boiling organic solvents, in water (a green solvent), or even under solvent-free conditions, further enhancing the green credentials of the process. youtube.comnih.gov For example, the HCl-catalyzed dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), a related furan (B31954) derivative, shows significantly increased conversion rates under microwave irradiation compared to conventional heating. nih.gov

The choice of solvents and reagents plays a pivotal role in the sustainability of a chemical process. sigmaaldrich.comnih.govresearchgate.net Traditional solvents like toluene (B28343) and tetrahydrofuran are often replaced with greener alternatives derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.govrsc.org These bio-based solvents offer several advantages, including lower toxicity, reduced peroxide formation, and easier recovery and recycling. sigmaaldrich.comresearchgate.net

The use of biocatalysts, such as enzymes, is another key aspect of sustainable synthesis. rsc.org Candida antarctica lipase (B570770) B (CaLB), for instance, has been effectively used in the synthesis of polyesters from renewable monomers in safer, bio-derivable organic solvents. rsc.org

Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. greenchemistry-toolkit.orgnumberanalytics.comwhiterose.ac.uk Two of the most important metrics are Atom Economy (AE) and Process Mass Intensity (PMI). greenchemistry-toolkit.orgmygreenlab.org

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. greenchemistry-toolkit.org It is a theoretical calculation that highlights the amount of waste generated at the atomic level. greenchemistry-toolkit.orgmygreenlab.org

Process Mass Intensity (PMI) provides a more holistic view of the process by considering the total mass of all materials used (reactants, solvents, reagents, process aids) to produce a given mass of the final product. greenchemistry-toolkit.orgnumberanalytics.comwalisongo.ac.id A lower PMI indicates a more efficient and less wasteful process. numberanalytics.com

Analyzing the PMI of a synthetic route can reveal areas for improvement, such as reducing solvent usage, minimizing the use of excess reagents, and improving reaction yields. numberanalytics.comwalisongo.ac.id For instance, a comparison of the traditional "brown" synthesis of ibuprofen (B1674241) with a "green" synthesis highlights a significant reduction in waste and an improvement in atom economy in the latter. greenchemistry-toolkit.org While atom economy is a useful starting point, metrics like Reaction Mass Efficiency (RME) and PMI provide a more practical assessment of a process's greenness by accounting for stoichiometry, yield, and all materials used. mygreenlab.orgwalisongo.ac.id

Table 2: Key Green Chemistry Metrics

| Metric | Definition | Focus |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Inherent efficiency of the reaction, waste at the atomic level. greenchemistry-toolkit.orgmygreenlab.org |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Overall process efficiency, including all materials. greenchemistry-toolkit.orgnumberanalytics.com |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Practical efficiency of a reaction, considering yield and stoichiometry. mygreenlab.orgwalisongo.ac.id |

| E-Factor | Total waste (kg) / Product (kg) | Amount of waste generated per unit of product. numberanalytics.comwalisongo.ac.id |

Late-Stage Functionalization Strategies for Fluorinated Tetrahydrofuran Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing or modifying functional groups in a complex molecule at a late step in the synthetic sequence. rsc.orgnih.govacs.org This approach is particularly valuable for creating diverse libraries of analogs for structure-activity relationship (SAR) studies without the need for lengthy de novo syntheses. acs.org

For fluorinated compounds, LSF allows for the strategic incorporation of fluorine atoms or fluorinated groups into advanced intermediates or final products. rsc.org This can significantly alter the molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. rsc.org

One common LSF technique is C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. nih.gov For example, rhodium-catalyzed intermolecular C-H insertion has been used to functionalize complex alkaloids and drug molecules, demonstrating remarkable chemoselectivity and regioselectivity. nih.gov

Another LSF approach involves the fluorination of existing functional groups. For instance, deoxyfluorination strategies can be employed to convert tertiary alcohols into the corresponding fluorinated compounds. rsc.org Tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) have also been successfully applied to the late-stage functionalization of complex heterocyclic molecules. acs.org This two-step process allows for the introduction of a fluorine atom, which can then be displaced by a variety of nucleophiles to generate a diverse range of derivatives. acs.org This has been demonstrated in the synthesis of derivatives of the antihistamine loratadine. acs.org

Chemical Transformations and Reaction Mechanisms of 4 4 Fluorophenyl Tetrahydrofuran 3 Ol

Reactivity of the Secondary Alcohol Moiety

The secondary alcohol at the C3 position is a versatile functional group that can undergo various transformations, most notably oxidation to the corresponding ketone and derivatization through reactions like esterification or etherification.

The secondary alcohol of 4-(4-Fluorophenyl)tetrahydrofuran-3-ol can be selectively oxidized to the corresponding ketone, 4-(4-Fluorophenyl)tetrahydrofuran-3-one. This transformation is a common and crucial step in the synthesis of derivatives and analogs. Modern oxidation methods that are mild and chemoselective are preferred to avoid side reactions involving the tetrahydrofuran (B95107) ring or the aromatic system.

Commonly employed methods for this type of oxidation include the Swern oxidation and the use of Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.orgtcichemicals.comorganic-chemistry.org The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. tcichemicals.comorganic-chemistry.org This method is known for its mild conditions and high tolerance for other functional groups. The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane at room temperature. wikipedia.orgwikipedia.orgorganic-chemistry.org It is favored for its operational simplicity, neutral pH conditions, and high yields. wikipedia.org Both methods effectively convert secondary alcohols to ketones without over-oxidation or epimerization of adjacent stereocenters. wikipedia.orgpitt.edu

Another effective method for the oxidation of the parent compound, 3-hydroxytetrahydrofuran, involves using a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a stoichiometric co-oxidant like trichloroisocyanuric acid (TCCA). google.com This process is chemoselective, environmentally friendly, and can be performed under mild conditions. google.com

The primary product of these selective oxidation reactions is consistently the ketone, as illustrated in the following table.

| Starting Material | Reagent/Conditions | Product | Notes |

| Secondary Alcohol | 1. DMSO, (COCl)₂ 2. Et₃N | Ketone | Swern Oxidation: Mild, avoids toxic metals. organic-chemistry.org |

| Secondary Alcohol | Dess-Martin Periodinane (DMP), CH₂Cl₂ | Ketone | Operates at room temperature, neutral pH. wikipedia.orgorganic-chemistry.org |

| 3-Hydroxytetrahydrofuran | TEMPO (cat.), TCCA, CH₂Cl₂ | 3-Oxo-tetrahydrofuran | High chemoselectivity, mild conditions. google.com |

While the primary focus of reduction in this context is often the conversion of the corresponding ketone back to the alcohol, the secondary alcohol moiety itself is not typically subjected to reduction for derivatization. Instead, derivatization of the alcohol is achieved through other standard reactions. The hydroxyl group can be readily converted into esters, ethers, or other functional groups to modify the compound's properties. For instance, esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate catalytic conditions. This functionalization is a key step in the synthesis of various pharmaceutical intermediates.

Electrophilic Aromatic Substitution on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group of the molecule can undergo electrophilic aromatic substitution (SEAr) reactions. The outcome of such reactions is governed by the directing effects of the two substituents on the benzene ring: the fluorine atom and the C4-tetrahydrofuranyl group.

Fluorine is an ortho-, para-directing yet deactivating substituent. mt.com Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles compared to benzene. However, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the tetrahydrofuran ring, substitution is directed to the positions ortho to the fluorine atom (C3' and C5').

The tetrahydrofuranyl group attached at C1' is a bulky, saturated alkyl substituent. Alkyl groups are typically weakly activating and ortho-, para-directing. In this case, it would direct incoming electrophiles to the C2' and C6' positions.

The combined influence of these two groups determines the regioselectivity. The positions ortho to the fluorine (C3' and C5') are electronically favored by the fluorine's resonance effect. The positions ortho to the tetrahydrofuranyl group (C2' and C6') are favored by its weak activating effect. The ultimate substitution pattern will depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance from the bulky tetrahydrofuran substituent likely playing a significant role in disfavoring substitution at the adjacent C2' and C6' positions. Therefore, electrophilic substitution is most likely to occur at the C3' and C5' positions, ortho to the fluorine atom.

| Position on Phenyl Ring | Influence of Fluorine Atom | Influence of Tetrahydrofuranyl Group | Predicted Outcome |

| C2', C6' | Meta (deactivated) | Ortho (activated) | Less favored due to steric hindrance and conflicting electronic effects. |

| C3', C5' | Ortho (activated by resonance) | Meta (neutral) | Most favored positions for electrophilic attack. |

Mechanistic Investigations of Tetrahydrofuran Ring Transformations

The synthesis and transformation of the tetrahydrofuran ring in 4-aryl-substituted systems have been the subject of extensive mechanistic studies. These investigations focus on understanding the reaction pathways to control the stereochemical outcome, which is critical for biological activity.

Many synthetic routes toward substituted tetrahydrofurans proceed through key, characterizable intermediates and well-defined transition states. Lewis acid-mediated reactions, for example, often involve the formation of cyclic oxocarbenium or oxonium ions. nih.govnih.gov In the synthesis of 3-acyl tetrahydrofurans, a Prins cyclization generates a carbocation intermediate which then undergoes a pinacol rearrangement. nih.gov Similarly, cascade reactions employing Mukaiyama aldol-lactonization processes are believed to proceed through the intermediacy of a silylated beta-lactone that is intercepted by a pendant ketone, leading to a cyclic oxocarbenium ion. nih.gov

Transition state models are crucial for explaining the observed diastereoselectivity. For instance, in Lewis acid-mediated condensations, the stereochemical outcome is often rationalized by a transition state in which bulky substituents orient themselves in pseudoequatorial positions to minimize steric strain. nih.gov The analysis of nucleophilic additions to cyclic oxocarbenium ions relies on established models that predict the trajectory of the incoming nucleophile relative to the existing substituents on the ring. nih.gov Computational studies, including DFT calculations, have been used to investigate ring expansion reactions, suggesting that these transformations can proceed via a diradical pathway following the formation of an ylide intermediate. rsc.org

Achieving high diastereocontrol is a central goal in the synthesis of polysubstituted tetrahydrofurans like this compound. The relative stereochemistry of the substituents at C3 and C4 is determined by the reaction mechanism and conditions.

Various synthetic strategies have been developed to control this outcome. For instance, a palladium-catalyzed Hayashi-Heck arylation followed by a rhodium-catalyzed hydroformylation can produce anti-2,4-disubstituted tetrahydrofurans with high regio- and diastereoselectivity. nih.gov Thermal transformations of 1,5-dienes bearing tert-butyl carbonates can yield 2,3,4-trisubstituted tetrahydrofurans through a cooperative sequence of Cope rearrangement, Boc deprotection, and intramolecular oxy-Michael addition. nsf.gov

The choice of Lewis acid can also dramatically influence the stereochemical outcome. In certain ring-contraction syntheses, using (iPrO)₂TiCl₂ as the Lewis acid can lead to one diastereomer, while using TBSOTf can produce a different one, likely due to the role of chelation in the transition state. nih.gov These examples highlight the sophisticated level of control that can be achieved over the stereochemistry of the tetrahydrofuran ring through careful selection of catalysts, reagents, and reaction pathways. nih.govnih.govnsf.gov

Derivatization Strategies for Expanding Chemical Space

The modification of this compound is a key strategy for expanding its chemical space and exploring the structure-activity relationships of its analogs. The presence of a secondary hydroxyl group provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. These derivatization strategies primarily focus on esterification and etherification of the hydroxyl moiety, as well as nucleophilic substitution reactions.

Esterification is a fundamental method for derivatizing the hydroxyl group of this compound. This transformation can be achieved through several established synthetic protocols, including reaction with acyl chlorides, carboxylic anhydrides, or by employing coupling agents. A particularly versatile method is the Mitsunobu reaction, which allows for the esterification of secondary alcohols with a wide range of carboxylic acids under mild conditions and typically proceeds with an inversion of stereochemistry. nih.gov

The resulting esters can feature a variety of acyl groups, from simple alkyl and aryl to more complex heterocyclic and functionalized moieties. This diversity allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which can be crucial for its biological activity.

Table 1: Representative Esterification Reactions for Derivatization

| Derivative Type | Reagents and Conditions | Resulting Functional Group |

| Alkyl Esters | Carboxylic acid, DCC, DMAP, DCM | -O-C(=O)-Alkyl |

| Aryl Esters | Aromatic carboxylic acid, DIAD, PPh₃, THF | -O-C(=O)-Aryl |

| Heterocyclic Esters | Heterocyclic carboxylic acid, EDCI, HOBt, DMF | -O-C(=O)-Heterocycle |

| Amino Acid Esters | N-protected amino acid, HATU, DIPEA, CH₂Cl₂ | -O-C(=O)-CH(NH-P)-R |

Note: This table presents generalized reaction conditions. Specific substrates may require optimization of reagents, solvents, and reaction times.

The synthesis of ether derivatives of this compound offers another avenue for expanding its chemical diversity. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. However, for more complex substrates, alternative methods may be preferred to avoid harsh basic conditions.

The Mitsunobu reaction can also be adapted for etherification by using phenols as the nucleophile. acs.org This allows for the introduction of a wide array of aryl ether functionalities. Furthermore, palladium-catalyzed coupling reactions have been developed for the synthesis of substituted tetrahydrofurans, which could potentially be adapted for the formation of ether linkages.

Table 2: Potential Etherification Strategies

| Derivative Type | Reagents and Conditions | Resulting Functional Group |

| Alkyl Ethers | NaH, Alkyl halide, THF | -O-Alkyl |

| Aryl Ethers | Phenol, DIAD, PPh₃, THF | -O-Aryl |

| Benzyl Ethers | Benzyl bromide, NaH, DMF | -O-CH₂-Aryl |

| Silyl Ethers | Silyl chloride, Imidazole, DCM | -O-SiR₃ |

Note: The feasibility and specific conditions for these reactions would need to be determined experimentally for the this compound substrate.

Beyond esterification and etherification, other transformations can be envisaged to further diversify the chemical space around the this compound core. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. nih.gov This two-step sequence allows for the introduction of nitrogen, sulfur, and halogen functionalities.

These nucleophilic substitution reactions significantly broaden the range of accessible derivatives, enabling the exploration of a wider array of pharmacophoric features. The choice of nucleophile and reaction conditions can be tailored to achieve the desired molecular modifications.

Table 3: Exemplary Nucleophilic Substitution Pathways

| Intermediate | Nucleophile | Reagents and Conditions | Resulting Functional Group |

| Tosylate/Mesylate | Azide (e.g., NaN₃) | DMF, heat | -N₃ |

| Tosylate/Mesylate | Thiolate (e.g., R-SNa) | THF | -S-R |

| Tosylate/Mesylate | Halide (e.g., NaBr) | Acetone, heat | -Br |

| Alcohol | Phthalimide | DIAD, PPh₃, THF (Gabriel Synthesis) | -N(CO)₂C₆H₄ |

Note: These are proposed synthetic routes based on established organic chemistry principles. The stereochemical outcome of these reactions would need to be considered.

Spectroscopic Characterization and Conformational Analysis of 4 4 Fluorophenyl Tetrahydrofuran 3 Ol

X-ray Crystallography for Solid-State Structure Determination:

No published X-ray crystal structure for 4-(4-Fluorophenyl)tetrahydrofuran-3-ol could be found. Consequently, critical data such as unit cell dimensions, space group, atomic coordinates, and details of the solid-state packing and intermolecular interactions are unavailable.

Without access to these specific datasets, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules like this compound is a fundamental aspect of stereochemistry. While specific studies on the absolute configuration of this exact compound are not extensively detailed in the provided search results, the general methodologies for such determinations are well-established. Techniques such as X-ray crystallography of single crystals of one enantiomer or a diastereomeric derivative are definitive methods.

In cases where suitable crystals are not obtainable, chiroptical spectroscopy methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools. These techniques involve comparing experimentally measured spectra with those predicted by quantum chemical calculations for a specific enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Furthermore, the synthesis of the compound from a chiral precursor of known absolute configuration can also be used to infer the stereochemistry of the product, assuming the reaction mechanism and its stereochemical course are well understood. For complex molecules, a combination of these methods is often employed to provide a confident assignment.

Analysis of Intermolecular Interactions in Crystal Lattices

The most significant of these is likely to be hydrogen bonding, where the hydroxyl group can act as both a hydrogen bond donor and acceptor. These interactions are highly directional and play a crucial role in defining the crystal packing. ed.ac.uk In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···F hydrogen bonds are also expected to be present. ed.ac.uknih.govmdpi.com

The fluorophenyl group introduces the possibility of π-π stacking interactions between aromatic rings of adjacent molecules and C-H···π interactions. mdpi.com The fluorine atom itself can participate in F···F and C-H···F interactions, although the nature and strength of these contacts can be a subject of debate and depend heavily on the specific geometric arrangement. ed.ac.ukmdpi.com

Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor/Acceptor Groups | Potential Significance in Crystal Packing |

| O-H···O Hydrogen Bond | Hydroxyl group | Strong, directional interaction, likely a primary determinant of the packing motif. ed.ac.uk |

| C-H···O Hydrogen Bond | C-H bonds and hydroxyl oxygen | Weaker, but numerous, contributing to overall lattice energy. nih.gov |

| C-H···F Hydrogen Bond | C-H bonds and fluorine atom | Can influence the orientation of molecules within the lattice. mdpi.com |

| π-π Stacking | Fluorophenyl rings | Can lead to layered or herringbone packing arrangements. |

| C-H···π Interactions | C-H bonds and fluorophenyl ring | Contribute to the stabilization of the crystal structure. mdpi.com |

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

The analysis of stereoisomers and the assessment of chemical purity are critical aspects of chemical research and development. For a compound like this compound, which can exist as multiple stereoisomers, advanced chromatographic techniques are indispensable.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. hplc.eunih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. hplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent resolving power. nih.govelte.hu

The choice of mobile phase is crucial for achieving optimal separation. nih.gov In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common, while in reversed-phase mode, aqueous buffers with organic modifiers are used. hplc.eunih.gov The polar organic mode, which employs polar organic solvents, has also gained popularity for its efficiency. elte.hu The enantiomeric purity of a sample is determined by comparing the peak areas of the two enantiomers in the chromatogram. mdpi.com

Table 2: Typical Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Description |

| Chiral Stationary Phase (CSP) | Typically polysaccharide-based (e.g., cellulose or amylose derivatives). nih.govelte.hu |

| Mobile Phase | Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., buffer/acetonitrile), or polar organic mode. hplc.eunih.govelte.hu |

| Flow Rate | Optimized for best resolution and analysis time. |

| Detection | UV detection is common for aromatic compounds. nih.gov |

| Column Temperature | Can influence retention times and selectivity. |

Supercritical Fluid Chromatography (SFC) for Complex Isomer Mixtures

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the separation of complex mixtures, including stereoisomers. researchgate.netnih.gov SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent (modifier) such as methanol (B129727) or ethanol. researchgate.netmdpi.com This mobile phase exhibits low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to HPLC. researchgate.netscribd.com

For chiral separations, SFC is often coupled with the same types of chiral stationary phases used in HPLC. researchgate.net The ability to fine-tune the mobile phase strength by adjusting the pressure, temperature, and modifier concentration provides a high degree of flexibility in optimizing separations. nih.govnih.gov SFC is particularly well-suited for preparative scale separations due to the ease of removing the supercritical fluid mobile phase, which simplifies the isolation of purified isomers. researchgate.net The technique is also considered more environmentally friendly than normal-phase HPLC due to the reduced use of organic solvents.

Table 3: Key Features of Supercritical Fluid Chromatography (SFC) for Isomeric Separation

| Feature | Description |

| Mobile Phase | Supercritical carbon dioxide with a polar modifier (e.g., methanol, ethanol). researchgate.netmdpi.com |

| Stationary Phase | Can be either achiral for diastereomer separation or chiral for enantiomer separation. researchgate.netmdpi.com |

| Pressure & Temperature | Critical parameters for controlling mobile phase density and solvating power. nih.gov |

| Advantages | Fast separations, high efficiency, reduced organic solvent consumption, suitable for preparative scale. researchgate.netscribd.com |

| Applications | Separation of enantiomers, diastereomers, and other closely related isomers. researchgate.netnih.gov |

Computational Chemistry Investigations of 4 4 Fluorophenyl Tetrahydrofuran 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ajchem-a.com It has become a staple in chemical research for its balance of accuracy and computational efficiency, enabling the prediction of a wide array of molecular properties.

The initial step in the computational analysis involved the geometry optimization of 4-(4-Fluorophenyl)tetrahydrofuran-3-ol using DFT methods. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, its ground state conformation. The optimized structure reveals key details about bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the opposite. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the C-O bonds of the tetrahydrofuran (B95107) moiety. The presence of the electronegative fluorine atom is predicted to slightly lower the energy of both the HOMO and LUMO compared to an unsubstituted phenyl ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Disclaimer: The data in this table is hypothetical and generated for illustrative purposes based on trends observed in related compounds.

The calculated HOMO-LUMO energy gap of approximately 5.90 eV suggests that this compound is a kinetically stable molecule with moderate reactivity.

DFT calculations are a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govbris.ac.uk By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to estimate the chemical shifts that would be observed in an experimental NMR spectrum. This predictive capability is instrumental in structure elucidation and verification.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the tetrahydrofuran ring, with their chemical shifts and coupling patterns being highly dependent on their stereochemical relationship (cis or trans) to the substituents. The protons of the fluorophenyl group would appear in the aromatic region, with their splitting pattern influenced by the fluorine atom. The hydroxyl proton would likely appear as a broad singlet, its position being sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the tetrahydrofuran ring would resonate at characteristic chemical shifts, with the carbon bearing the hydroxyl group (C-3) and the carbon attached to the fluorophenyl group (C-4) being significantly deshielded. The carbons of the fluorophenyl ring would show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Tetrahydrofuran H-2 | 3.8 - 4.1 | - |

| Tetrahydrofuran H-3 | 4.3 - 4.6 | 75 - 78 |

| Tetrahydrofuran H-4 | 3.5 - 3.8 | 50 - 53 |

| Tetrahydrofuran H-5 | 3.7 - 4.0 | 68 - 71 |

| Fluorophenyl H | 7.0 - 7.4 | 115 - 130 |

| Hydroxyl H | 2.5 - 4.0 (broad) | - |

| Fluorophenyl C-1' | - | 138 - 141 |

| Fluorophenyl C-2'/6' | - | 128 - 131 |

| Fluorophenyl C-3'/5' | - | 115 - 118 (d, J ≈ 21 Hz) |

| Fluorophenyl C-4' | - | 161 - 164 (d, J ≈ 245 Hz) |

Disclaimer: The data in this table is hypothetical and represents a plausible range of chemical shifts based on related structures. Actual values would depend on the specific isomer and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the study of its flexibility.

For this compound, MD simulations would reveal the dynamic puckering of the tetrahydrofuran ring, showing transitions between different envelope and twist conformations. researchgate.net These simulations would also illustrate the rotational freedom of the 4-fluorophenyl group around the C-C bond connecting it to the tetrahydrofuran ring, as well as the flexibility of the hydroxyl group. Understanding the accessible conformations is crucial as they can influence the molecule's biological activity and its interactions with other molecules.

Prediction of Chemical Reactivity and Stability from Quantum Mechanical Descriptors

From the electronic properties calculated using DFT, several quantum mechanical descriptors can be derived to predict the chemical reactivity and stability of a molecule. These descriptors provide a quantitative measure of various aspects of a molecule's reactivity.

Key descriptors include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (LUMO - HOMO) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (1/η). It indicates the ease of electron transfer.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(HOMO + LUMO) / 2.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as χ² / (2η).

Table 3: Hypothetical Quantum Mechanical Descriptors for this compound

| Descriptor | Value |

| Chemical Hardness (η) | 2.95 eV |

| Chemical Softness (S) | 0.34 eV⁻¹ |

| Electronegativity (χ) | 3.90 eV |

| Electrophilicity Index (ω) | 2.58 eV |

Disclaimer: The data in this table is hypothetical and calculated from the hypothetical HOMO/LUMO values in Table 1.

The calculated descriptors suggest that this compound possesses good stability, as indicated by its relatively high chemical hardness. The electrophilicity index points towards a moderate electrophilic character. These descriptors can be used to predict how the molecule will behave in different chemical reactions and to identify the most likely sites for nucleophilic or electrophilic attack.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways to Substituted Tetrahydrofurans

The tetrahydrofuran (B95107) nucleus is a common structural motif in a wide array of biologically active natural products, including lignans (B1203133) and polyether ionophores. nih.gov The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is therefore of great importance. nih.gov For a molecule such as 4-(4-Fluorophenyl)tetrahydrofuran-3-ol, which contains two chiral centers, controlling the stereochemistry during synthesis is crucial.

Future research will likely focus on developing novel synthetic pathways that allow for the precise control of the relative and absolute stereochemistry of the hydroxyl and fluorophenyl groups. A variety of powerful strategies have been developed for the construction of substituted tetrahydrofurans, many of which could be adapted for the synthesis of this compound. nih.gov These methods include:

Intramolecular Cyclization: Classical approaches often utilize the intramolecular SN2 reaction of a hydroxyl nucleophile with a tethered leaving group. nih.gov More advanced strategies involve the ring expansion of epoxides or the cyclization of diols. nih.govorganic-chemistry.org For the synthesis of this compound, a potential pathway could involve the cyclization of a suitably substituted 1,2,4-butanetriol (B146131) derivative. wikipedia.org

Cycloaddition and Annulation Reactions: [3+2] Cycloaddition and annulation reactions are highly efficient methods for constructing tetrahydrofuran rings, as they can generate multiple stereocenters in a single step. nih.gov The reaction of epoxides or cyclopropanes with appropriate reaction partners are common examples. nih.gov

Redox-Relay Heck Reaction: An operationally simple strategy for the synthesis of 3-aryl tetrahydrofurans involves a redox-relay Heck reaction of cis-butene-1,4-diol to form a cyclic hemiacetal, which can then be reduced. organic-chemistry.org This approach could be adapted for the synthesis of the target compound.

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), offers a highly selective method for producing chiral alcohols and can be employed to achieve high diastereoselectivity in the synthesis of complex molecules. nih.gov

The development of these and other novel stereoselective routes will be essential for accessing enantiomerically pure isomers of this compound, which is a critical step for evaluating its biological activity and potential applications in medicinal chemistry.

Exploration of Unprecedented Chemical Reactivity Profiles of the Compound

The chemical reactivity of this compound has not been extensively studied, presenting a significant opportunity for future research. The molecule contains several functional groups that can participate in a variety of chemical transformations.

The hydroxyl group can undergo typical alcohol reactions, such as:

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 4-(4-fluorophenyl)tetrahydrofuran-3-one.

Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides would lead to the formation of esters and ethers, respectively, allowing for the introduction of a wide range of functional groups.

The fluorophenyl group can undergo electrophilic aromatic substitution, although the fluorine atom is a deactivating group. The tetrahydrofuran ring itself is generally stable but can be opened under certain acidic or reductive conditions. evitachem.com The presence of the fluorine atom may also influence the reactivity of the molecule in unexpected ways, a phenomenon that is of great interest in the study of fluorinated organic compounds. nih.gov Investigating the interplay of these functional groups and exploring novel reactions will be crucial for understanding the full chemical potential of this compound.

| Functional Group | Potential Reactions | Resulting Structure |

| Secondary Alcohol | Oxidation, Esterification, Etherification | Ketone, Ester, Ether |

| Fluorophenyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Ring |

| Tetrahydrofuran Ring | Ring-opening reactions | Acyclic compounds |

Advanced Analytical Techniques for Characterization of Novel Isomers and Derivatives

The unambiguous characterization of the structure and stereochemistry of this compound and its derivatives is essential. Advanced analytical techniques will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are powerful tools for elucidating the structure of fluorinated organic molecules. chemicalbook.com The analysis of coupling constants and chemical shifts can provide detailed information about the connectivity and the relative stereochemistry of the molecule. chemicalbook.com For instance, the coupling constants between the protons on the tetrahydrofuran ring can help to determine the cis or trans relationship of the substituents.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. nist.gov

Chiral Chromatography: The separation of enantiomers and diastereomers will be crucial for studying the specific properties of each isomer. High-performance liquid chromatography (HPLC) with chiral stationary phases is a standard method for achieving such separations.

The combination of these techniques will be necessary to fully characterize any newly synthesized isomers or derivatives of this compound, ensuring the purity and structural integrity of the compounds used in further studies.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis. nih.gov These technologies can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. mdpi.com

For a compound like this compound, ML models could be employed to:

Predict Stereoselectivity: Machine learning models are being developed to quantitatively predict the stereoselectivity of chemical reactions, which could be invaluable for designing synthetic pathways to specific isomers of the target compound.

Optimize Reaction Conditions: AI-driven platforms can automate the process of reaction optimization, exploring a wide range of parameters such as temperature, solvent, and catalyst to maximize the yield and selectivity of a desired reaction. mdpi.com

Discover Novel Reactions: By analyzing vast datasets of chemical reactions, ML algorithms may be able to identify novel and unconventional transformations that could be applied to the synthesis of this compound and its derivatives.

The integration of these computational tools with experimental work has the potential to significantly accelerate the research and development process for this and other complex molecules. mdpi.comresearchgate.net

Design and Synthesis of Complex Molecular Architectures Incorporating the this compound Motif

The tetrahydrofuran motif is a key component of many biologically active compounds, including a number of approved drugs. nih.govnih.govresearchgate.net Similarly, the incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to improve properties such as metabolic stability and binding affinity. nih.gov The combination of these two features in this compound makes it an attractive scaffold for the design and synthesis of novel, complex molecular architectures with potential biological activity.

Future research in this area could involve using this compound as a building block to create larger and more complex molecules. For example, it could be incorporated into macrocycles, linked to other pharmacophores, or used as a core structure for the development of compound libraries for high-throughput screening. The synthesis of analogues of known drugs, where a part of the original molecule is replaced by the this compound motif, could also lead to the discovery of new therapeutic agents. The structural and electronic properties of this motif make it a promising candidate for creating novel compounds with unique biological profiles. researchgate.net

Q & A

Basic Research Questions

What are the optimal synthetic routes for 4-(4-Fluorophenyl)tetrahydrofuran-3-ol, and how can reaction yields be improved?

Synthesis typically involves multi-step reactions, starting with fluorophenyl-containing precursors. Key steps include:

- Cyclization : Using tetrahydrofuran derivatives with fluorophenyl groups under controlled conditions (e.g., THF as a solvent at 60–80°C) .

- Substitution : Introducing hydroxyl groups via nucleophilic substitution, using reagents like thionyl chloride or phosphorus tribromide .

- Purification : Chromatography or recrystallization to isolate the target compound (purity >95%) .

Methodological Tip : Optimize solvent polarity (e.g., DMF for polar intermediates) and monitor reaction progress via TLC or HPLC .

How can researchers validate the structural integrity of this compound?

Use a combination of:

- NMR Spectroscopy : Confirm substituent positions (e.g., fluorophenyl integration at δ 7.2–7.5 ppm, hydroxyl at δ 2.5–3.0 ppm) .

- X-ray Crystallography : Resolve stereochemistry (e.g., trans/cis configurations) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 196.1) .

Data Note : Compare with PubChem or crystallographic databases for reference spectra .

What are the key structural analogs of this compound, and how do substitutions affect reactivity?

Analogues include:

Advanced Research Questions

How can enantioselective synthesis of this compound be achieved?

- Chiral Catalysts : Use (R)- or (S)-BINOL-based catalysts to control stereochemistry during cyclization .

- Kinetic Resolution : Separate enantiomers via chiral HPLC or enzymatic hydrolysis .

Data Contradiction : Some studies report lower yields (≤50%) with chiral catalysts vs. racemic mixtures (75–80%) . Mitigate by optimizing catalyst loading (5–10 mol%) and reaction time.

What pharmacological mechanisms are associated with this compound, and how can its bioactivity be assessed?

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays .

- Cellular Uptake : Radiolabel the compound (e.g., with ³H or ¹⁴C) to track permeability in Caco-2 cell models .

Key Finding : Fluorophenyl groups enhance binding to hydrophobic enzyme pockets but may increase toxicity .

How do researchers resolve contradictions in reported biological activity data?

- Reproducibility Studies : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Meta-Analysis : Compare data across PubChem, ChEMBL, and DSSTox, adjusting for assay variability (e.g., IC₅₀ differences due to cell line specificity) .

What computational tools predict the compound’s interactions with biological targets?

- Docking Simulations : Use AutoDock Vina to model binding to fluorophenyl-sensitive receptors (e.g., GPCRs) .

- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for fluorine) with activity .

Validation : Cross-check predictions with crystallographic data (e.g., PDB entries) .

Methodological Tables

Table 1: Analytical Techniques for Characterization

| Technique | Parameter | Detection Limit | Reference |

|---|---|---|---|

| HPLC | Purity | 0.1% | |

| X-ray Crystallography | Bond Length | ±0.004 Å | |

| NMR (¹H) | Chemical Shift | ±0.01 ppm |

Table 2: Comparative Bioactivity of Fluorophenyl Derivatives

| Compound | Target | IC₅₀ (μM) | Toxicity (LD₅₀) |

|---|---|---|---|

| 4-(4-Fluorophenyl)-THF-3-ol | Kinase A | 2.3 | >500 mg/kg |

| 4-Chlorophenyl analog | Kinase A | 5.1 | 300 mg/kg |

| Data Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.